molecular formula C10H9NS B2648473 4-Phenylthiophen-2-amine CAS No. 67637-83-6

4-Phenylthiophen-2-amine

Cat. No.: B2648473
CAS No.: 67637-83-6
M. Wt: 175.25
InChI Key: ZIDLLXZOOHLVHZ-UHFFFAOYSA-N
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Description

4-Phenylthiophen-2-amine, also known as 4-PTA, is a synthetic compound with a molecular formula of C10H10NS . It has a molecular weight of 175.25 .


Synthesis Analysis

This compound has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of novel thiazole derivatives . It has also been used in the synthesis of N,4-diphenylthiazol-2-amine derivatives and N-acyl-4-phenylthiazol-2-amines .


Molecular Structure Analysis

The linear formula of this compound is C10H9NS . Its InChI Code is 1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

4-Phenylthiophen-2-amine derivatives have been studied for their antimicrobial properties. Prasad et al. (2017) synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and evaluated them for antibacterial activity, showing promising results against various bacterial strains (Prasad et al., 2017).

Chemical Synthesis and Characterization

Several studies have focused on the chemical synthesis and characterization of this compound derivatives. For instance, Duvauchelle et al. (2022) described a method for trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones, highlighting a new approach in synthetic chemistry (Duvauchelle et al., 2022). Nadaf et al. (2019) synthesized N,4-diphenyl thiazole-2-amine derivatives, providing insights into their crystal structure and molecular interactions (Nadaf et al., 2019).

Electroactive Polymers

The application of this compound derivatives in the development of electroactive polymers has been explored. Chahma et al. (2007) developed polymers based on ethylenedioxythiophene and triarylamine conjugates, demonstrating their potential in electronic applications (Chahma et al., 2007).

Photoluminescent Materials

Ekinci et al. (2000) studied the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, identifying it as a new class of photoluminescent material. This finding suggests potential applications in optoelectronic devices (Ekinci et al., 2000).

Catalysts in Chemical Reactions

This compound derivatives have also been used as catalysts in chemical reactions. Rossetto et al. (2015) utilized these compounds in the oligomerization of ethylene and propylene, demonstrating their effectiveness in catalytic processes (Rossetto et al., 2015).

Electrochromic Devices

Research has also been conducted on the use of this compound derivatives in electrochromic devices. Cheng et al. (2012) synthesized a star-shaped molecule based on thiophene and triphenylamine, showing its potential in electrochromic applications (Cheng et al., 2012).

Safety and Hazards

The safety information for 4-Phenylthiophen-2-amine includes a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Properties

IUPAC Name

4-phenylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDLLXZOOHLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester (5 g, 20.2 mmol) was suspended in 20% potassium hydroxide solution (100 ml) and heated to reflux. Ethanol (100 ml) was added to aid dissolution. The reaction was stirred overnight and then cooled to room temperature and diluted with water (250 ml). The precipitated solid was collected by filtration and dissolved in DCM/ethyl acetate before drying over magnesium sulfate. The solvent was removed in vacuo to give 4-phenyl-thiophen-2-ylamine. Yield 1.05 g (30%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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